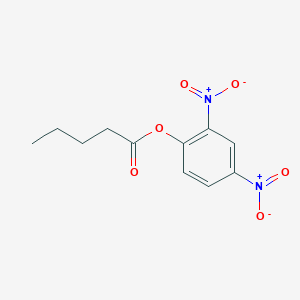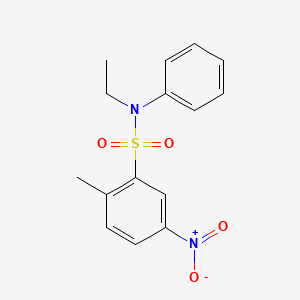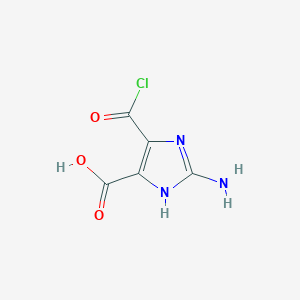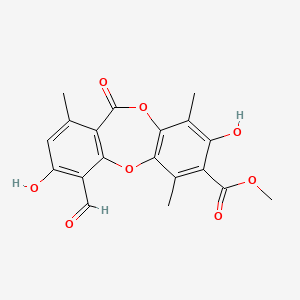
Granulatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Granulatin is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is known for its ability to form granules, which are larger, more stable aggregates of smaller particles. This characteristic makes it valuable in industries such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Granulatin can be synthesized through both dry and wet granulation methods. In dry granulation, the compound is formed without the use of a liquid solution, making it suitable for moisture-sensitive materials. This process involves compressing the powder particles under high pressure to form granules. Common techniques include roller compaction and slugging .
Wet granulation, on the other hand, involves the use of a granulating fluid, such as water or ethanol, to bind the powder particles together. This method is more effective for achieving uniform granules and is widely used in the pharmaceutical industry. The process includes steps such as wetting, nucleation, coalescence, and drying .
Industrial Production Methods
Industrial production of this compound typically employs large-scale equipment such as rotary drum granulators, fluidized bed granulators, and high-shear mixers. These methods ensure consistent quality and efficiency in producing granules with desired properties. The choice of method depends on factors such as the nature of the raw materials, desired granule size, and production scale .
化学反应分析
Granulatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered properties.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process yields reduced forms of the compound with different chemical characteristics.
Substitution: Substitution reactions involve replacing one functional group in this compound with another. Common reagents include halogens, acids, and bases, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
科学研究应用
Granulatin has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a precursor for synthesizing various compounds. Its ability to form stable granules makes it valuable in catalysis and material science research.
Biology
In biological research, this compound is employed in the study of cellular processes and drug delivery systems. Its granulated form enhances the stability and bioavailability of active ingredients.
Medicine
This compound is extensively used in the pharmaceutical industry for the production of tablets and capsules. Its granulated form ensures uniform dosage and improves the flow properties of the powder mix, making it easier to handle and process .
Industry
In the industrial sector, this compound is used in the production of fertilizers, detergents, and other granular products. Its ability to improve the flow properties and stability of powders makes it an essential component in various manufacturing processes .
作用机制
The mechanism of action of Granulatin involves the formation of strong bonds between powder particles, resulting in the creation of granules. These bonds can be formed through adhesive and cohesive forces, interfacial forces in liquid films, solid bridges after solvent evaporation, attractive forces between solid particles, and mechanical interlocking .
Molecular Targets and Pathways
This compound primarily targets the physical properties of powder particles, enhancing their flowability, compressibility, and stability. The pathways involved include the formation of liquid bridges, solid bridges, and mechanical interlocking, which collectively contribute to the granulation process .
相似化合物的比较
Granulatin can be compared with other granulating agents such as microcrystalline cellulose, lactose, and starch. While these compounds also facilitate granulation, this compound stands out due to its superior binding properties and versatility in both dry and wet granulation methods.
Similar Compounds
Microcrystalline Cellulose: Commonly used as a binder and filler in tablet formulations.
Lactose: Used as a filler and binder in pharmaceutical formulations.
Starch: Employed as a disintegrant and binder in tablet production.
This compound’s unique ability to form strong, stable granules with a wide range of materials makes it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
69306-81-6 |
|---|---|
分子式 |
C19H16O8 |
分子量 |
372.3 g/mol |
IUPAC 名称 |
methyl 10-formyl-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate |
InChI |
InChI=1S/C19H16O8/c1-7-5-11(21)10(6-20)17-12(7)19(24)27-16-9(3)14(22)13(18(23)25-4)8(2)15(16)26-17/h5-6,21-22H,1-4H3 |
InChI 键 |
HTAATVDZOHXHBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)OC)C)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


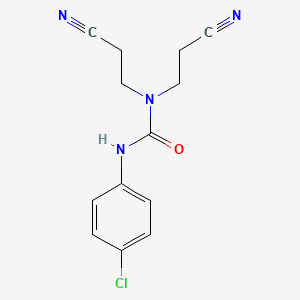
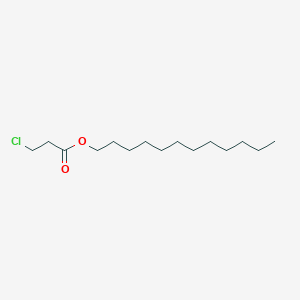
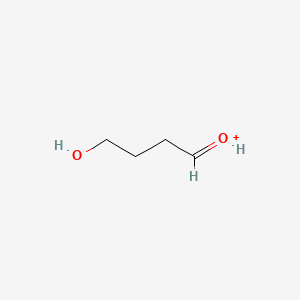


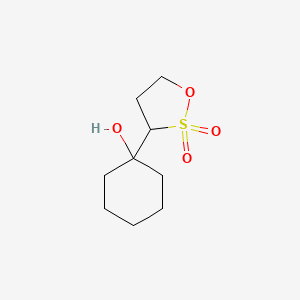
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
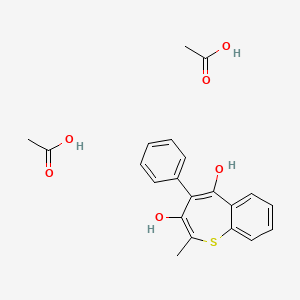
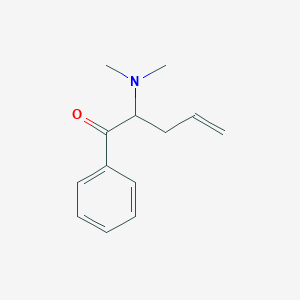
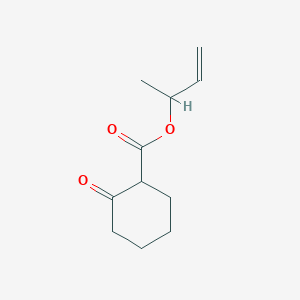
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
